![molecular formula C13H20N2O B3029467 2-(1-Benzylpiperazin-2-yl)ethanol CAS No. 675589-80-7](/img/structure/B3029467.png)
2-(1-Benzylpiperazin-2-yl)ethanol
Overview
Description
“2-(1-Benzylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(1-Benzylpiperazin-2-yl)ethanol”, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(1-Benzylpiperazin-2-yl)ethanol” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 220.31 .Scientific Research Applications
Central Nervous System Receptors
“2-(1-Benzylpiperazin-2-yl)ethanol” has been synthesized from (S)-Serine and transformed into ligands for Central Nervous System Receptors . This suggests its potential use in the development of drugs targeting the central nervous system.
Antimicrobial Activity
A series of novel compounds, including “2-(1-Benzylpiperazin-2-yl)ethanol”, have been synthesized and tested for their antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity, indicating their potential use in the development of new antimicrobial agents .
Molecular Modeling
The compound has been used in molecular modeling studies . These studies can provide valuable insights into the compound’s interactions with various biological targets, aiding in the design of more effective drugs .
Ligand Design
The compound’s structure makes it a suitable candidate for the design of ligands . Ligands are molecules that bind to other molecules (usually proteins), and they play a crucial role in many biological processes. Therefore, “2-(1-Benzylpiperazin-2-yl)ethanol” could be used in the development of new therapeutic agents .
Drug Discovery
The compound’s unique structure and properties have attracted considerable attention in drug discovery . Its inclusion in a drug could potentially improve the bioactivity of the compound .
properties
IUPAC Name |
2-(1-benzylpiperazin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZJNYRHVQXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678898 | |
Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperazin-2-yl)ethanol | |
CAS RN |
675589-80-7 | |
Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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